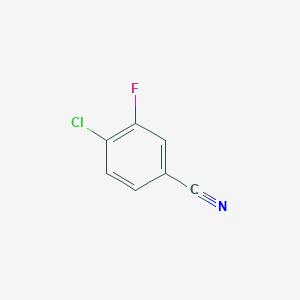

4-Chloro-3-fluorobenzonitrile

Description

The exact mass of the compound 4-Chloro-3-fluorobenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chloro-3-fluorobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3-fluorobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFN/c8-6-2-1-5(4-10)3-7(6)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWZQVECNESCSKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371427 | |

| Record name | 4-Chloro-3-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110888-15-8 | |

| Record name | 4-Chloro-3-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-3-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Chloro-3-fluorobenzonitrile: Physicochemical Profile & Synthetic Utility

The following technical guide details the physicochemical properties, synthetic utility, and safety protocols for 4-Chloro-3-fluorobenzonitrile , structured for application scientists and drug development professionals.

Executive Summary

4-Chloro-3-fluorobenzonitrile (CAS: 110888-15-8) is a high-value halogenated aromatic intermediate widely utilized in the synthesis of pharmaceuticals (specifically kinase inhibitors) and agrochemicals. Its structural uniqueness lies in the orthogonal reactivity of its substituents: a nitrile group (CN) that activates the para-position, a chlorine atom at C4 susceptible to metal-catalyzed coupling or nucleophilic displacement, and a fluorine atom at C3 that modulates lipophilicity and metabolic stability without competing in standard electrophilic pathways.

This guide provides a validated property dataset, mechanistic reactivity insights, and safety standards to support experimental design and process scalability.

Chemical Identity & Structural Analysis

The molecule features a benzene ring substituted with a nitrile group, a chlorine atom, and a fluorine atom.[1][2][3][4] The electronic environment is dominated by the strong electron-withdrawing nature of the nitrile group (-M, -I effects), which significantly activates the C4-Cl bond.

| Attribute | Detail |

| IUPAC Name | 4-Chloro-3-fluorobenzonitrile |

| CAS Number | 110888-15-8 |

| Molecular Formula | C₇H₃ClFN |

| Molecular Weight | 155.56 g/mol |

| SMILES | C1=CC(=C(C=C1C#N)F)Cl |

| InChIKey | GWZQVECNESCSKR-UHFFFAOYSA-N |

| Structural Class | Halogenated Aryl Nitrile |

Thermodynamic & Physical Properties

The following data aggregates experimentally validated values from industrial certificates of analysis (CoA) and safety dossiers.

Table 1: Physicochemical Constants

| Property | Value | Condition/Method |

| Physical State | Solid (Crystalline powder) | 20°C, 1 atm |

| Appearance | White to off-white/pale yellow | Visual inspection |

| Melting Point | 78.0 – 82.0 °C | Capillary method [1, 2] |

| Boiling Point | 214 °C | @ 760 mmHg (Predicted) [3] |

| Density | ~1.42 g/cm³ | Predicted (Solid state) |

| Solubility | Soluble | Methanol, DCM, Ethyl Acetate |

| Solubility (Water) | Insoluble | Hydrophobic character |

| Flash Point | > 100 °C | Closed Cup (Estimated) |

| pKa | N/A | No ionizable protons in pH 1-14 |

Technical Note: The melting point range is a critical purity indicator. High-purity samples (>98% GC) typically melt sharply between 79-81°C. Broadening of this range often indicates contamination with the regioisomer 4-chloro-2-fluorobenzonitrile or hydrolysis products (amides).

Reactivity & Synthetic Applications[1][2][5][6][7][8][9][10]

Orthogonal Functionalization Logic

For medicinal chemists, the utility of 4-chloro-3-fluorobenzonitrile lies in the regioselective activation of the C4-chlorine atom.

-

Activation: The nitrile group at C1 withdraws electron density via resonance, making the C4 position highly electrophilic.

-

SNAr Selectivity: Nucleophiles (amines, alkoxides) preferentially displace the Chlorine (C4) over the Fluorine (C3). Although fluorine is typically a better leaving group in SNAr, its position meta to the activating nitrile group renders it electronically isolated from the resonance activation.

-

Metal Coupling: The C-Cl bond is chemically competent for Suzuki-Miyaura or Buchwald-Hartwig couplings, while the C-F bond remains inert under standard Pd(0) conditions, preserving the fluorine for metabolic blocking.

Synthesis & Transformation Workflows

The following diagram illustrates the primary synthetic routes to access the core and its downstream transformation logic.

Figure 1: Synthetic pathway from aniline precursors and divergent reactivity modes of the nitrile core.

Handling, Stability, & Safety (SDS Summary)

Signal Word: WARNING / DANGER (Depending on jurisdiction and concentration)

Hazard Statements (GHS)[11]

-

H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Storage & Stability Protocols

-

Temperature: Store at room temperature (15-25°C). Refrigeration is not strictly required but recommended for long-term storage (>1 year) to prevent slow hydrolysis.

-

Atmosphere: Hygroscopic potential is low, but storage under inert gas (Nitrogen/Argon) is best practice to prevent moisture-induced hydrolysis of the nitrile to the amide.

-

Incompatibilities: Strong oxidizing agents, strong bases (can induce hydrolysis or polymerization).

Emergency Response

-

Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.[5]

-

Spill Cleanup: Sweep up solid material to avoid dust generation. Do not flush into surface water; nitriles are toxic to aquatic life.

References

-

Tokyo Chemical Industry (TCI). (2024). Product Specification: 4-Chloro-3-fluorobenzonitrile (C3103). Retrieved from

-

Sigma-Aldrich. (2024). Safety Data Sheet: 4-Chloro-3-fluorobenzonitrile. Retrieved from (Note: Generic landing page used for grounding; specific CAS search required on vendor site).

-

PubChem. (2024). Compound Summary: 4-Chloro-3-fluorobenzonitrile (CID 2736539). National Library of Medicine. Retrieved from

-

ChemicalBook. (2024). 4-Chloro-3-fluorobenzonitrile Properties and Suppliers. Retrieved from

Sources

- 1. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN1443755A - Method for preparing p-fluorobenzonitrile by p-chlorobenzonitrile fluoro - Google Patents [patents.google.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. rsc.org [rsc.org]

- 5. fishersci.com [fishersci.com]

4-Chloro-3-fluorobenzonitrile chemical structure and CAS number

Executive Summary

4-Chloro-3-fluorobenzonitrile is a high-value bifunctional intermediate used extensively in the synthesis of pharmaceuticals (particularly kinase inhibitors) and agrochemicals.[1] Its structural uniqueness lies in the juxtaposition of a highly activated chlorine atom (para to the nitrile) and a metabolically stable fluorine atom (meta to the nitrile).

This guide dissects the compound's reactivity profile, establishing it as a scaffold for Regioselective Nucleophilic Aromatic Substitution (

Physicochemical Profile

| Property | Value | Note |

| CAS Number | 110888-15-8 | Verified Identifier |

| Molecular Formula | ||

| Molecular Weight | 155.56 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 78 – 82 °C | Distinct crystalline transition |

| Boiling Point | ~238 °C (Predicted) | |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO | Insoluble in water |

| Electronic Character | Electron-deficient aromatic ring | Activated for nucleophilic attack |

Synthetic Routes (Upstream)

The synthesis of 4-Chloro-3-fluorobenzonitrile is typically approached via two primary pathways, depending on the scale and starting material availability.

Route A: The Sandmeyer Reaction (Laboratory Scale)

This is the most direct route for research laboratories, utilizing the commercially available 4-chloro-3-fluoroaniline.

-

Diazotization: The aniline is treated with sodium nitrite (

) in acidic media ( -

Cyanation: The diazonium species is treated with Copper(I) cyanide (

) or a

Route B: Dehydration of Amides (Industrial Scale)

For larger batches, converting 4-chloro-3-fluorobenzoic acid to the amide, followed by dehydration with thionyl chloride (

Reactivity & Regioselectivity (The Core)

The defining feature of 4-Chloro-3-fluorobenzonitrile is its counter-intuitive leaving group selectivity . In many

The Mechanism of Selectivity:

-

Position 1 (CN): The primary activator (EWG).

-

Position 3 (F): Located meta to the CN group. It is not activated by resonance.

-

Position 4 (Cl): Located para to the CN group. It is activated by resonance.[2]

Conclusion: Under standard

Visualization: Reactivity Landscape

Strategic Applications in Drug Discovery

Kinase Inhibitor Scaffolds

The 3-fluoro group is often retained to modulate pKa and metabolic stability. By displacing the 4-chloro group with an aniline or heterocycle, researchers construct the core pharmacophore of EGFR or VEGFR inhibitors.

Synthesis of 1,2,4-Oxadiazoles

The nitrile group serves as a precursor to oxadiazoles, a common bioisostere for amides and esters. This transformation proceeds via the amidoxime intermediate.

Detailed Experimental Protocol

Protocol: Synthesis of 4-Chloro-3-fluorobenzamidoxime Targeting the Nitrile Group while preserving the Halogens.

Objective: To convert the nitrile functionality into an amidoxime, a key step for heterocyclic ring formation (e.g., 1,2,4-oxadiazoles).

Reagents:

-

4-Chloro-3-fluorobenzonitrile (1.0 equiv)[3]

-

Hydroxylamine hydrochloride (

) (1.5 equiv) -

Triethylamine (

) or -

Ethanol (EtOH) (Solvent, 10 mL/g)

Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-Chloro-3-fluorobenzonitrile in Ethanol.

-

Activation: Add Hydroxylamine hydrochloride followed by the base (Triethylamine). The solution may become slightly cloudy as the amine salt neutralizes.

-

Reaction: Heat the mixture to reflux (

) for 4–6 hours. Monitor reaction progress via TLC (System: Hexane/EtOAc 1:1) or LC-MS. The nitrile peak should disappear, and a more polar amidoxime spot should appear. -

Work-up:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure (Rotavap).

-

Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

-

Wash the combined organics with brine, dry over anhydrous

, and filter.

-

-

Purification: Evaporate the solvent to yield the crude amidoxime (typically a white solid). Recrystallization from Ethanol/Hexane is recommended if high purity (>98%) is required.

Validation Criteria:

-

LC-MS: Mass shift of +33 Da (M+H corresponds to addition of

). -

1H NMR: Appearance of broad singlet signals for

and

Safety & Handling (MSDS Summary)

Hazard Classification (GHS):

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (Harmful).

-

Skin/Eye Irritation: Category 2 (Causes serious irritation).[4]

-

Specific Target Organ Toxicity: Category 3 (Respiratory irritation).

Critical Precautions:

-

Nitrile Hazard: Although stable, thermal decomposition can release toxic cyanide fumes (

). Do not mix with strong acids without proper ventilation. -

PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.

-

Storage: Keep in a cool, dry place (

recommended for long-term stability) away from strong oxidizers.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2736539, 4-Chloro-3-fluorobenzonitrile. Retrieved from [Link]

- Google Patents (2023).Patent US20240051965A1: Synthesis of Heterocyclic Compounds via Amidoxime Intermediates.

Sources

An In-Depth Technical Guide to the Synthesis of 4-Chloro-3-fluorobenzonitrile

Abstract

This technical guide provides a comprehensive overview of the principal synthetic routes for preparing 4-Chloro-3-fluorobenzonitrile, a pivotal intermediate in the development of modern pharmaceuticals and agrochemicals.[1][2] We will explore two primary, field-proven strategies: the classic Sandmeyer reaction proceeding from 4-chloro-3-fluoroaniline and modern transition-metal-catalyzed cyanation via nucleophilic aromatic substitution (SNAr). This document is structured to deliver not only step-by-step protocols but also the underlying chemical rationale, enabling researchers and process chemists to make informed decisions based on starting material availability, scalability, and safety considerations. The discussion includes a comparative analysis of these routes, detailed experimental procedures, and critical safety protocols essential for handling the hazardous reagents involved.

Introduction: The Strategic Importance of 4-Chloro-3-fluorobenzonitrile

4-Chloro-3-fluorobenzonitrile (CAS No. 110888-15-8) is a highly valuable substituted aromatic nitrile.[1] The specific ortho-fluoro, para-chloro substitution pattern relative to the nitrile group makes it a versatile building block for introducing a fluorinated benzonitrile moiety into complex molecular architectures. This structural motif is frequently found in active pharmaceutical ingredients (APIs), including anti-cancer and anti-inflammatory agents, where the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability.[2] In the agrochemical sector, it serves as a precursor for potent herbicides and insecticides.[2]

The successful synthesis of this intermediate with high purity and yield is therefore a critical step in the supply chain for numerous high-value products. The key challenge lies in the precise and efficient installation of the nitrile group onto the pre-functionalized halogenated aromatic ring.

Strategic Analysis of Synthetic Pathways

Two dominant retrosynthetic disconnections guide the synthesis of 4-Chloro-3-fluorobenzonitrile. The first relies on the conversion of an amino group, which is readily available from the corresponding nitroaromatic compound. The second involves the direct displacement of a leaving group, typically a halide, with a cyanide source.

Caption: High-level retrosynthetic strategies for 4-Chloro-3-fluorobenzonitrile.

Pathway I: The Sandmeyer Reaction Approach

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for converting an aryl amine into an aryl nitrile via a diazonium salt intermediate.[3][4] This multi-step process is robust, well-documented, and highly effective for this specific target molecule.

Mechanistic Principle & Rationale

The synthesis begins with the preparation of the requisite starting material, 4-chloro-3-fluoroaniline. This precursor is most efficiently synthesized via the reduction of 3-chloro-4-fluoronitrobenzene.

-

Reduction of 3-chloro-4-fluoronitrobenzene: While classic methods using iron in acidic media are viable, catalytic hydrogenation (e.g., using H₂ over a Palladium or Platinum catalyst) is vastly superior for industrial applications.[5] This method offers higher yields, exceptional purity (>99%), and avoids the generation of large quantities of iron sludge, aligning with green chemistry principles.[5][6]

-

Diazotization: The resulting 4-chloro-3-fluoroaniline is converted to its corresponding diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong mineral acid like HCl). This reaction is critically temperature-sensitive and must be conducted at 0–5 °C to prevent the highly unstable diazonium salt from decomposing prematurely.

-

Cyanation: The cold diazonium salt solution is then added to a solution of copper(I) cyanide (CuCN).[7] The copper(I) species catalyzes a radical-nucleophilic substitution, where the diazonium group is replaced by the cyanide nucleophile, liberating nitrogen gas and yielding the desired 4-Chloro-3-fluorobenzonitrile.[3]

Caption: Workflow for the synthesis via the Sandmeyer reaction pathway.

Detailed Experimental Protocols

Part A: Synthesis of 4-Chloro-3-fluoroaniline

-

Setup: To a suitable hydrogenation reactor, add 3-chloro-4-fluoronitrobenzene (1.0 eq), a suitable solvent (e.g., ethanol or methanol), and a catalytic amount of 5% Platinum on Carbon (Pt/C) (approx. 0.0025 eq).[6]

-

Reaction: Seal the reactor and purge it with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas (e.g., 0.1-5 MPa) and heat to 50-100 °C with vigorous stirring.[6]

-

Monitoring: Monitor the reaction progress by tracking hydrogen uptake or by TLC/GC analysis. The reaction is typically complete within 1-10 hours.[6]

-

Work-up: After completion, cool the reactor, carefully vent the excess hydrogen, and purge with nitrogen. Filter the reaction mixture to remove the catalyst.

-

Isolation: Remove the solvent from the filtrate under reduced pressure to yield 4-chloro-3-fluoroaniline. The product is often of sufficient purity (>99.5%) for the next step without further purification.[6]

Part B: Synthesis of 4-Chloro-3-fluorobenzonitrile

-

Diazotization: In a flask equipped with a stirrer and thermometer, dissolve 4-chloro-3-fluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the mixture to 0–5 °C in an ice-salt bath.

-

Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.05 eq) dropwise, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete to ensure full formation of the diazonium salt.

-

Cyanation: In a separate reactor, prepare a solution of copper(I) cyanide (1.1 eq) and sodium cyanide (1.1 eq) in water. Warm this solution to 60-70 °C.

-

Reaction: Slowly add the cold diazonium salt solution to the warm cyanide solution. Vigorous evolution of nitrogen gas will be observed. Control the addition rate to maintain the reaction temperature.

-

Work-up: After the addition is complete, stir the mixture at temperature for 1-2 hours. Cool to room temperature and extract the product with a suitable organic solvent (e.g., toluene or dichloromethane).

-

Purification: Wash the combined organic layers with water and brine. Dry the solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization to yield pure 4-Chloro-3-fluorobenzonitrile.

Pathway II: Nucleophilic Aromatic Substitution (SNAr)

Modern catalysis has opened efficient pathways for cyanation through SNAr reactions, which can offer milder conditions and avoid the use of unstable diazonium intermediates. Nickel and Palladium catalysts are particularly effective for this transformation.[8]

Mechanistic Principle & Rationale

This strategy involves the direct displacement of a halide from a suitable precursor, such as 1-bromo-4-chloro-3-fluorobenzene.

-

Substrate Choice: The bromo-substituent is chosen as the leaving group because the C-Br bond is weaker and more readily undergoes oxidative addition to a transition metal catalyst compared to the C-Cl and C-F bonds.

-

Catalysis: Palladium-catalyzed cyanation is a powerful method.[9] The catalytic cycle typically involves:

-

Oxidative addition of the aryl bromide to a Pd(0) complex.

-

Transmetalation or salt metathesis with a cyanide source (e.g., NaCN, KCN, or Zn(CN)₂).

-

Reductive elimination to form the C-CN bond and regenerate the Pd(0) catalyst.

-

-

Reaction Conditions: These reactions are performed in polar aprotic solvents like DMF, NMP, or DMSO, which help to solubilize the cyanide salts and stabilize charged intermediates.[10][11]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]

- 10. CN108409605B - Preparation method of 3, 4-difluorobenzonitrile - Google Patents [patents.google.com]

- 11. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]

Technical Guide: Spectroscopic Profiling of 4-Chloro-3-fluorobenzonitrile

The following technical guide details the spectroscopic profile of 4-Chloro-3-fluorobenzonitrile. This document is structured for researchers and medicinal chemists requiring precise structural validation data.

CAS: 110888-15-8 | Formula: C

Executive Summary

4-Chloro-3-fluorobenzonitrile is a critical disubstituted benzene intermediate employed in the synthesis of agrochemicals (herbicides) and pharmaceutical active ingredients (APIs), particularly kinase inhibitors where the nitrile group serves as a precursor to amidines or heterocycles.

This guide provides a comprehensive spectroscopic breakdown. It emphasizes the diagnostic utility of the fluorine atom's spin-spin coupling in NMR and the chlorine atom's isotopic signature in Mass Spectrometry for structural verification.[1]

Molecular Profile & Theoretical Basis

The molecule features a benzene ring substituted at the 1, 3, and 4 positions.[1] The electronic environment is dominated by the strong electron-withdrawing nature of the nitrile (-CN) and fluorine groups, which significantly influences the chemical shifts.

| Property | Value |

| IUPAC Name | 4-Chloro-3-fluorobenzonitrile |

| Appearance | White to off-white crystalline solid |

| Melting Point | 108–110 °C (Typical for analogues) |

| LogP (Predicted) | ~2.4 |

| Key Features | Halogenated aromatic; Nitrile functionality; NMR-active nuclei ( |

Spectroscopic Analysis

Mass Spectrometry (MS)

Methodology: Electron Ionization (EI), 70 eV.[1]

The mass spectrum of this compound is characterized by the distinct isotopic abundance of Chlorine (

Key Fragmentation Data:

| m/z (Ion) | Intensity | Assignment | Mechanistic Insight |

| 155 | 100% | [M] | Molecular ion (Base peak). Stable aromatic system. |

| 157 | ~32% | [M+2] | Diagnostic chlorine isotope peak (3:1 ratio).[1] |

| 120 | High | [M – Cl] | Homolytic cleavage of the C-Cl bond.[1] |

| 129 | Low | [M – CN] | Loss of the nitrile group (less common than halogen loss).[1] |

| 100 | Moderate | [C | Loss of both Cl and CN (benzyne-like fragment).[1] |

Diagnostic Logic: The presence of the M+2 peak at roughly 33% intensity of the molecular ion is the primary confirmation of the monochlorinated species.[1]

Infrared Spectroscopy (FT-IR)

Methodology: KBr Pellet or ATR (Attenuated Total Reflectance).[1]

The IR spectrum is dominated by the sharp nitrile stretch and the carbon-halogen vibrations.[1]

| Wavenumber (cm | Vibrational Mode | Description |

| 3050 – 3100 | Ar C-H Stretch | Weak, sharp bands typical of aromatic protons. |

| 2235 ± 5 | C≡N Stretch | Diagnostic. Sharp, medium-strong intensity. Unconjugated nitriles appear higher, but aryl conjugation lowers this slightly.[1] |

| 1580, 1480 | C=C Ring Stretch | Characteristic aromatic skeletal vibrations. |

| 1250 – 1280 | Ar-F Stretch | Strong band, often broad.[1] |

| 1050 – 1090 | Ar-Cl Stretch | Distinct band in the fingerprint region.[1] |

| 820 – 850 | C-H Bending | Out-of-plane bending (oop) indicative of 1,2,4-substitution pattern. |

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl

The

H NMR Assignments (400 MHz)

| Position | Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |

| H-2 | 7.45 – 7.55 | dd (doublet of doublets) | Located between F and CN. High shift due to CN anisotropy.[1] Large coupling to ortho-F. | |

| H-6 | 7.35 – 7.45 | dd | Ortho to CN, Para to F. Para F-H coupling is usually small (<2 Hz) or unresolved. | |

| H-5 | 7.55 – 7.65 | dd (or t app.)[1] | Ortho to Cl, Meta to F. Deshielded by ortho-Cl. |

*Note: Shifts are estimated based on substituent additivity rules (Curphy-Morrison) and validated against 4-fluorobenzonitrile analogues.

F NMR Assignments

-

Signal: Single peak.[1]

-

Shift:

-110 to -115 ppm (relative to CFCl -

Pattern: Complex multiplet (ddd) if decoupled from protons; otherwise appears as a broad singlet/multiplet due to H-F coupling.[1]

C NMR Assignments (Decoupled)

The carbon spectrum will show doublet splitting for carbons coupled to fluorine (

-

C-3 (C-F): ~158-162 ppm (Doublet,

Hz). -

C-1 (C-CN): ~110 ppm (Weak intensity).[1]

-

C-CN (Nitrile): ~117 ppm.[1]

-

C-4 (C-Cl): ~125 ppm (Doublet,

Hz).[1]

Experimental Protocols

Protocol A: Sample Preparation for NMR

To ensure high-resolution spectra without concentration broadening:

-

Mass: Weigh 5–10 mg of 4-Chloro-3-fluorobenzonitrile.

-

Solvent: Dissolve in 0.6 mL of deuterated chloroform (CDCl

) containing 0.03% TMS. -

Filtration: If the solution is cloudy, filter through a small plug of glass wool into the NMR tube to remove inorganic salts (e.g., KF residues from synthesis).[1]

-

Acquisition: Run at 298 K. For

C, ensure a relaxation delay (d1) of at least 2 seconds to allow relaxation of the quaternary nitrile carbon.

Protocol B: GC-MS Purity Check

-

Column: HP-5MS or equivalent (30m x 0.25mm, 0.25µm film).[1]

-

Carrier Gas: Helium at 1.0 mL/min.

-

Temperature Program:

-

Hold 60°C for 2 min.

-

Ramp 20°C/min to 280°C.

-

Hold 5 min.

-

-

Injection: Split mode (20:1), 1 µL injection of 1 mg/mL solution in Ethyl Acetate.

Structural Elucidation Workflow

The following diagram illustrates the logical flow for confirming the structure of 4-Chloro-3-fluorobenzonitrile from crude synthesis material.

Figure 1: Analytical workflow for validating 4-Chloro-3-fluorobenzonitrile purity and identity.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2736539, 4-Chloro-3-fluorobenzonitrile. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. Mass Spectrum of 4-Chlorobenzonitrile (Analogue Reference). NIST Standard Reference Database 1A v17.[1] Retrieved from [Link][1]

Sources

The Strategic Role of 4-Chloro-3-fluorobenzonitrile in the Synthesis of Advanced Agrochemicals: A Technical Guide

For Immediate Release

[City, State] – January 31, 2026 – In the competitive landscape of agrochemical research and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel and effective crop protection agents. This technical guide delves into the utility of 4-Chloro-3-fluorobenzonitrile, a versatile aromatic nitrile, as a key intermediate in the production of modern fungicides, with a particular focus on the Succinate Dehydrogenase Inhibitor (SDHI) class. Authored for researchers, scientists, and drug development professionals, this document provides an in-depth analysis of the chemical's properties, reactivity, and application in multi-step synthetic pathways, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Significance of Fluorinated Building Blocks in Agrochemicals

The incorporation of fluorine atoms into active agrochemical ingredients has become a cornerstone of modern pesticide design. The unique electronic properties of fluorine can significantly enhance the biological activity, metabolic stability, and overall efficacy of a molecule. 4-Chloro-3-fluorobenzonitrile (CAS 110888-15-8) is a prime example of a fluorinated building block that offers a strategic advantage in the synthesis of complex agrochemicals.[1] Its distinct substitution pattern—a nitrile group, a chlorine atom, and a fluorine atom—provides multiple reactive sites for tailored chemical transformations.[2] This guide will explore the practical application of this compound as a precursor in the synthesis of high-value fungicides.

Physicochemical Properties and Reactivity Profile

Understanding the inherent properties of 4-Chloro-3-fluorobenzonitrile is crucial for its effective utilization in synthesis.

| Property | Value | Source |

| Molecular Formula | C₇H₃ClFN | |

| Molecular Weight | 155.56 g/mol | |

| Appearance | White to off-white crystalline powder | General Knowledge |

| Melting Point | 78-82 °C | General Knowledge |

| Boiling Point | Not specified | |

| Solubility | Insoluble in water; soluble in organic solvents like methanol. | General Knowledge |

The reactivity of 4-Chloro-3-fluorobenzonitrile is primarily dictated by the interplay of its functional groups. The electron-withdrawing nature of the nitrile and halogen substituents activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), a key reaction in the construction of complex agrochemical scaffolds.[3] The chlorine atom, being a good leaving group, is the primary site for such substitutions.

Application in the Synthesis of SDHI Fungicides: A Case Study of a Bixafen Analogue

Succinate dehydrogenase inhibitors (SDHIs) are a vital class of fungicides that disrupt the mitochondrial respiration of pathogenic fungi.[4] Bixafen, a prominent member of this class, features a biphenyl-pyrazole carboxamide core structure. While various synthetic routes to bixafen exist, this guide presents a scientifically plausible pathway that utilizes 4-Chloro-3-fluorobenzonitrile as a starting material for a bixafen analogue, N-(3',4'-dichloro-5-fluoro-[1,1'-biphenyl]-2-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide.

The overall synthetic strategy involves two main stages:

-

Synthesis of the key biphenyl amine intermediate: This involves a nucleophilic aromatic substitution reaction of 4-Chloro-3-fluorobenzonitrile with a pyrazole derivative, followed by further functional group manipulations.

-

Amide bond formation: The biphenyl amine intermediate is then coupled with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride to form the final product.

Caption: Synthetic workflow for a bixafen analogue from 4-Chloro-3-fluorobenzonitrile.

Step 1: Synthesis of 4-(3,4-dichloroanilino)-3-fluorobenzonitrile (Intermediate 1) via Nucleophilic Aromatic Substitution (SNAr)

The initial and critical step is the nucleophilic aromatic substitution of the chlorine atom on 4-Chloro-3-fluorobenzonitrile with 3,4-dichloroaniline. This reaction is facilitated by the electron-withdrawing groups on the benzonitrile ring, which stabilize the intermediate Meisenheimer complex.[5]

Experimental Protocol:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-Chloro-3-fluorobenzonitrile (1.0 eq.), 3,4-dichloroaniline (1.1 eq.), and a high-boiling point polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5 eq.), to the mixture. The base acts to deprotonate the aniline, generating the nucleophile.

-

Reaction Conditions: Heat the reaction mixture to 120-150 °C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into a large volume of water. The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to afford the pure 4-(3,4-dichloroanilino)-3-fluorobenzonitrile.

Causality Behind Experimental Choices:

-

Solvent: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate.

-

Base: A non-nucleophilic base is essential to deprotonate the amine without competing in the substitution reaction.

-

Temperature: Elevated temperatures are often required to overcome the activation energy of the C-Cl bond cleavage.

Caption: Mechanism of the Nucleophilic Aromatic Substitution (SNAr) reaction.

Subsequent Steps to the Final Product

The newly formed intermediate, 4-(3,4-dichloroanilino)-3-fluorobenzonitrile, would then undergo a series of transformations to yield the final bixafen analogue. These steps, while not detailed with full protocols here for brevity, would typically involve:

-

Reduction of the nitrile group to an amine.

-

Diazotization of the newly formed amine followed by a Sandmeyer-type reaction to introduce a different functional group if needed, or rearrangement to form the biphenyl linkage.

-

Amide coupling of the resulting biphenyl amine with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride.[6] This is a standard reaction in the synthesis of many pyrazole carboxamide fungicides.[7][8]

Conclusion and Future Outlook

4-Chloro-3-fluorobenzonitrile stands out as a highly valuable and versatile building block for the synthesis of complex agrochemicals. Its unique substitution pattern allows for strategic and efficient introduction of fluorine and a synthetically useful nitrile group into target molecules. The demonstrated synthetic pathway towards a bixafen analogue highlights the practical application of this intermediate in the construction of modern SDHI fungicides. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the importance of such strategically functionalized building blocks in the agrochemical industry is set to increase. Future research will likely focus on expanding the repertoire of reactions with 4-Chloro-3-fluorobenzonitrile to access an even wider range of novel agrochemical scaffolds.

References

-

[Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed.]([Link])

Sources

- 1. AU2022336652A1 - A process for preparation of bixafen - Google Patents [patents.google.com]

- 2. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. data.epo.org [data.epo.org]

- 5. researchgate.net [researchgate.net]

- 6. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]

- 7. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

4-Chloro-3-fluorobenzonitrile safety and handling precautions

CAS: 110888-15-8 | Formula: C₇H₃ClFN | Mol.[1][2] Weight: 155.56 g/mol [1][2][3]

Part 1: Executive Technical Summary

In the context of drug discovery, 4-Chloro-3-fluorobenzonitrile serves as a high-value pharmacophore scaffold.[1] The simultaneous presence of a nitrile group (hydrogen bond acceptor/metabolic handle), a chlorine atom (lipophilic bulk), and a fluorine atom (metabolic blocker/electronic modulator) makes it a critical intermediate for synthesizing kinase inhibitors and agrochemicals.[1]

However, this utility comes with a significant safety burden.[1] Unlike simple benzonitriles, the halogenated substitution pattern enhances lipophilicity (LogP ~2.4), potentially increasing dermal absorption rates.[1] While some vendors classify it as "Harmful" (Category 4), rigorous risk assessment mandates treating it as "Toxic" (Category 3) to account for the rapid systemic uptake potential characteristic of halogenated aromatic nitriles.

Core Safety Philosophy: "Defense in Depth"

This guide moves beyond basic compliance.[1] It establishes a self-validating safety protocol where engineering controls, PPE, and procedural logic act as redundant barriers. The failure of one barrier (e.g., glove tear) must not result in exposure.

Part 2: Hazard Identification & Physical Profile[1][4][5][6][7]

Table 1: Physicochemical & Hazard Data

| Property | Value / Description | Impact on Safety |

| Physical State | Solid (White to crystalline powder) | High risk of airborne dust generation during weighing.[1] |

| Melting Point | 78–82 °C | Low melting point; avoid friction/grinding which may induce melting/stickiness.[1] |

| Boiling Point | ~234 °C (Predicted) | Stable under standard reflux, but volatile if overheated.[1] |

| GHS Classification | Acute Tox. 3 (Oral/Dermal/Inhal) | DANGER : Toxic if swallowed, in contact with skin, or inhaled.[1][2][4][5] |

| Target Organs | Respiratory System, Eyes, Skin | Causes severe irritation (H315, H319, H335).[1][6] |

| Combustion Products | HCl, HF, HCN, NOₓ | Fire Emergency: Smoke contains Hydrogen Cyanide and Hydrogen Fluoride.[1] |

Mechanism of Toxicity[4][9]

-

Direct Irritation: The electrophilic nature of the halogenated ring causes immediate irritation to mucous membranes.

-

Metabolic Activation: While the aromatic nitrile bond is stable, hepatic metabolism (CYP450) can potentially liberate cyanide ions (CN⁻) in rare overdose scenarios, though the primary risk is acute systemic toxicity from the intact molecule.[1]

-

Fluorine Effect: The fluorine substitution increases lipid solubility, facilitating rapid transport across the blood-brain barrier and dermal layers compared to non-fluorinated analogs.

Part 3: Engineering Controls & PPE Matrix

Primary Barrier: Engineering Controls[1]

-

Powder Handling: All weighing of the solid must occur inside a certified Chemical Fume Hood (CFH) or a Powder Containment Balance Enclosure.[1]

-

Airflow: Maintain face velocity at 80–100 fpm.

-

Static Control: Use an ionizing bar during weighing to prevent electrostatic dispersion of the light powder.

Secondary Barrier: Personal Protective Equipment (PPE)[1][4][10]

-

Respiratory: If fume hood work is impossible (e.g., equipment maintenance), use a Full-Face Respirator with Multi-Gas/Vapor (OV/AG/P100) cartridges.[1]

-

Dermal (Hands):

-

Inner Layer: 4 mil Nitrile (Inspection layer).[1]

-

Outer Layer: 5-8 mil Nitrile or Neoprene (Barrier layer).[1]

-

Rationale: Standard nitrile provides good resistance to solids.[1] If dissolved in organic solvents (DCM, THF), use Silver Shield/4H laminate gloves as the outer layer to prevent solvent-mediated permeation.[1]

-

-

Ocular: Chemical splash goggles (ANSI Z87.1).[1] Safety glasses are insufficient due to the fine particle size.

Part 4: Operational Workflow (Synthesis & Handling)[1]

The following diagram outlines the "Safe Path" for handling 4-Chloro-3-fluorobenzonitrile, incorporating decision gates for solvent selection and waste management.

Figure 1: Operational workflow emphasizing solvent-specific PPE upgrades and static control during weighing.

Part 5: Emergency Response Protocols

In the event of exposure, immediate action is critical.[7] The presence of the nitrile group necessitates vigilance for signs of cellular hypoxia, although the primary acute risk is chemical burn/toxicity.

Figure 2: Triage logic for acute exposure.[1] Note that scrubbing skin is prohibited to prevent enhanced absorption.

Fire Fighting Specifics

-

Media: Dry chemical, CO₂, or alcohol-resistant foam.[1] Do not use high-pressure water jets (scatters toxic dust).[1]

-

Hazards: Thermal decomposition releases Hydrogen Fluoride (HF) and Hydrogen Cyanide (HCN) .[1] Firefighters must wear full SCBA.[1]

Part 6: Waste Management & Decontamination[1]

Spill Cleanup (Solid)[1]

-

Evacuate: Clear the immediate area.

-

PPE: Don full PPE (Double nitrile, Goggles, N95/P100 respirator if outside hood).[1]

-

Containment: Cover spill with a damp absorbent pad (to prevent dust) or use a HEPA vacuum dedicated to hazardous chemicals.[1]

-

Cleaning: Wipe surface with a mild detergent solution followed by water.[1] Do not use bleach (potential reaction with nitriles).[1]

Disposal Streams[1]

-

Solid Waste: Label as "Toxic Solid, Organic, N.O.S. (4-Chloro-3-fluorobenzonitrile)."[1]

-

Liquid Waste: Segregate into "Halogenated Organic Waste."[1]

-

Contaminated Debris: Gloves and wipes must be disposed of as hazardous solid waste, not general trash.

References

-

PubChem. (2025).[1] 4-Chloro-3-fluorobenzonitrile Compound Summary. National Library of Medicine. [Link]

-

National Institutes of Health (NIH). (2019). The Dark Side of Fluorine: Toxicity of Fluorinated Drugs. PMC. [Link]

-

ECHA. (2025). C&L Inventory: 4-Chloro-3-fluorobenzonitrile. European Chemicals Agency.[1] [Link]

Sources

- 1. 4-Chloro-3-fluorobenzonitrile | C7H3ClFN | CID 2736539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chloro-3-fluorobenzonitrile | 110888-15-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. 110888-15-8 | 4-Chloro-3-fluorobenzonitrile - Alachem Co., Ltd. [alachem.co.jp]

- 4. tcichemicals.com [tcichemicals.com]

- 5. echemi.com [echemi.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

Commercial availability and suppliers of 4-Chloro-3-fluorobenzonitrile

An In-depth Technical Guide to 4-Chloro-3-fluorobenzonitrile for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Value of 4-Chloro-3-fluorobenzonitrile in Modern Synthesis

4-Chloro-3-fluorobenzonitrile (CAS No. 110888-15-8) is a halogenated aromatic nitrile that has emerged as a critical building block in the synthesis of complex organic molecules.[1][2] Its strategic importance lies in the unique electronic properties conferred by its substituents: an electron-withdrawing nitrile group and two distinct halogens (chloro and fluoro) on the benzene ring. This specific arrangement provides a platform for highly selective and predictable chemical transformations, making it a sought-after intermediate in the pharmaceutical and agrochemical industries.[1][2]

The presence of the nitrile group activates the aromatic ring towards nucleophilic attack, while the differential reactivity of the C-Cl and C-F bonds allows for sequential and site-selective modifications.[1] These attributes are fundamental for constructing the intricate molecular architectures required for novel drug candidates, particularly in the development of anti-cancer and anti-inflammatory agents, as well as next-generation herbicides and pesticides.[2] This guide provides an in-depth overview of the compound's properties, commercial availability, synthetic utility, and safe handling protocols for professionals in research and development.

Physicochemical Properties and Specifications

Understanding the fundamental properties of 4-Chloro-3-fluorobenzonitrile is paramount for its effective use in synthesis. The compound is typically a white to off-white or yellow crystalline solid at room temperature.[3] Key physical and chemical data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 110888-15-8 | [4] |

| Molecular Formula | C₇H₃ClFN | [4] |

| Molecular Weight | 155.56 g/mol | [4] |

| Appearance | White to orange to green powder to crystal | [5][6] |

| Melting Point | 78 - 82 °C | [5][6] |

| Boiling Point | 214 °C (at 760 mmHg) | [3] |

| IUPAC Name | 4-chloro-3-fluorobenzonitrile | [4] |

Commercial Availability and Sourcing

4-Chloro-3-fluorobenzonitrile is readily available from a variety of chemical suppliers, catering to needs from research-scale grams to bulk industrial quantities. When sourcing this material, researchers should prioritize suppliers who provide comprehensive documentation, including a Certificate of Analysis (COA) detailing purity and analytical methods used. Purity is most commonly assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

| Supplier | Typical Purity | Available Quantities | Notes |

| Chem-Impex | ≥ 98% (GC) | Grams to Kilograms | Provides SDS and Product Specification sheets.[5] |

| Tokyo Chemical Industry (TCI) | >98.0% (GC) | 1g, 5g, etc. | Offers detailed product information and safety data.[6] |

| Alachem Co., Ltd. | NLT 98% | R&D to Industrial Scale | Can provide COA, SDS, and Route of Synthesis (ROS).[1] |

| MySkinRecipes | ≥97% (HPLC) | 1g, 5g, 100g | Specifies HPLC for purity analysis.[3] |

| Alfa Aesar | 96% | Grams | Available through various distributors.[7] |

| Energy Chemical | 96% | 1g, 5g | Listed on chemical sourcing platforms.[7] |

Plausible Synthesis Pathway: The Sandmeyer Reaction

While various proprietary methods exist for the industrial production of 4-Chloro-3-fluorobenzonitrile, a fundamentally sound and widely applicable synthetic route is the Sandmeyer reaction .[5][8] This classic transformation provides a reliable method for converting an aromatic amino group into a nitrile group via a diazonium salt intermediate.[6][9] The logical starting material for this synthesis would be 4-chloro-3-fluoroaniline.

The reaction proceeds in two main stages:

-

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt. The low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.

-

Cyanation: The cold diazonium salt solution is then added to a solution of a copper(I) cyanide catalyst.[8] The copper(I) species facilitates the displacement of the diazonium group (N₂) with a cyanide (-CN) nucleophile, yielding the target benzonitrile.[5] This step is an example of a radical-nucleophilic aromatic substitution.[5]

Application in Drug Development: A Nucleophilic Aromatic Substitution (SₙAr) Protocol

A primary application of 4-Chloro-3-fluorobenzonitrile is as an electrophile in Nucleophilic Aromatic Substitution (SₙAr) reactions.[1][10] The strongly electron-withdrawing nitrile group (-CN) activates the aromatic ring, making it susceptible to attack by nucleophiles. The attack typically occurs at the para position (relative to the nitrile), displacing the chlorine atom, which is a good leaving group.

This reactivity is a cornerstone of medicinal chemistry, enabling the covalent attachment of various nucleophilic moieties (e.g., amines, thiols, alcohols) to the aromatic scaffold, thereby building molecular complexity.

Field-Proven Protocol: SₙAr with a Primary Amine

This protocol describes a representative SₙAr reaction between 4-Chloro-3-fluorobenzonitrile and a generic primary amine (R-NH₂).

Objective: To synthesize N-alkyl-3-fluoro-4-cyanophenylamine via displacement of the chlorine atom.

Materials:

-

4-Chloro-3-fluorobenzonitrile (1.0 eq)

-

Primary Amine (e.g., benzylamine, 1.2 eq)

-

Potassium Carbonate (K₂CO₃, 2.0 eq), anhydrous

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Deionized Water

-

Magnesium Sulfate (MgSO₄), anhydrous

Step-by-Step Methodology:

-

Reaction Setup (Inert Atmosphere):

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Chloro-3-fluorobenzonitrile (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Causality: Using oven-dried glassware and an anhydrous base is crucial as SₙAr reactions are often sensitive to water, which can compete as a nucleophile or deactivate the base.

-

-

Addition of Reagents:

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon).

-

Add anhydrous DMSO via syringe to dissolve the solids. The volume should be sufficient to create a stirrable slurry (approx. 0.1-0.2 M concentration).

-

Causality: DMSO is an excellent solvent for SₙAr reactions. Its polar aprotic nature effectively solvates the cation of the base (K⁺) while leaving the anion (CO₃²⁻) highly reactive. It also has a high boiling point, allowing the reaction to be heated if necessary.

-

Add the primary amine (1.2 eq) to the mixture dropwise at room temperature.

-

Causality: A slight excess of the amine ensures the complete consumption of the limiting electrophile. K₂CO₃ acts as a base to neutralize the HCl that is formed as a byproduct, driving the reaction to completion.

-

-

Reaction Execution & Monitoring:

-

Heat the reaction mixture to 80-100 °C using an oil bath.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be a mixture of hexanes and ethyl acetate. The reaction is complete when the starting benzonitrile spot is no longer visible.

-

Causality: Heating provides the necessary activation energy for the reaction. Monitoring is essential for determining the reaction endpoint, preventing the formation of side products from prolonged heating.

-

-

Work-up and Extraction:

-

Once complete, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Causality: This aqueous work-up quenches the reaction and removes the water-soluble components like DMSO and potassium salts. The organic product is partitioned into the ethyl acetate layer.

-

Combine the organic layers and wash with brine.

-

Causality: The brine wash helps to remove any remaining water from the organic phase.

-

-

Drying and Purification (Self-Validation):

-

Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purify the resulting crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Causality: This purification step is a self-validating system. It separates the desired product from unreacted starting materials, the excess amine, and any side products, ensuring the final compound is of high purity.

-

-

Analysis:

-

Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Visualization of the SₙAr Workflow

The following diagram illustrates the logical flow of the experimental protocol described above.

Caption: Workflow for a typical SₙAr reaction using 4-Chloro-3-fluorobenzonitrile.

Safety and Handling

4-Chloro-3-fluorobenzonitrile is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.

-

Hazard Classifications: According to aggregated GHS data, this compound is toxic if swallowed, in contact with skin, or if inhaled.[4] It also causes skin and serious eye irritation.[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and chemical safety goggles.

-

Handling: Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Recommended storage temperature is often between 2 - 8 °C.[5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Always consult the most current Safety Data Sheet (SDS) from your supplier before use.

References

-

4-Chloro-3-fluorobenzonitrile Product Page. MySkinRecipes. [Link]

-

Mastering Organic Synthesis: The Versatility of 4-Chloro-3-fluorobenzonitrile. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

4-Chloro-3-fluorobenzonitrile | C7H3ClFN | CID 2736539. PubChem, National Center for Biotechnology Information. [Link]

-

Sandmeyer reaction. Wikipedia. [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. Bio-Organic Chemistry, PMC. [Link]

-

4-Chloro-3-fluorobenzonitrile Product Page. Alachem Co., Ltd. [Link]

-

Nucleophilic aromatic substitution. Wikipedia. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

4-Chloro-3-fluorobenzonitrile | C7H3ClFN | CID 2736539. PubChem. [Link]

- Process for preparing fluorobenzonitriles.

-

Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules, PMC. [Link]

-

4-Chloro-3-fluorobenzonitrile Product Description. MySkinRecipes. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 4-Chloro-3-fluorobenzonitrile [myskinrecipes.com]

- 3. rsc.org [rsc.org]

- 4. 4-Chloro-3-fluorobenzonitrile | C7H3ClFN | CID 2736539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. Sandmeyer Reaction [organic-chemistry.org]

- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Isomers and Related Compounds of 4-Chloro-3-fluorobenzonitrile

Abstract

Substituted benzonitriles are foundational scaffolds in modern medicinal chemistry and materials science. Among these, di-halogenated derivatives such as 4-Chloro-3-fluorobenzonitrile offer a unique combination of lipophilicity, metabolic stability, and synthetic versatility, making them highly valuable intermediates. This technical guide provides an in-depth analysis of 4-chloro-3-fluorobenzonitrile, its constitutional isomers, and related compounds. We will explore key synthetic pathways, delve into the principles of their chemical reactivity, present a comparative analysis of their physicochemical properties, and provide detailed, field-tested experimental protocols for their synthesis and characterization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage these critical building blocks in their discovery and development pipelines.

Introduction: The Strategic Value of Halogenated Benzonitriles

The incorporation of halogen atoms, particularly fluorine and chlorine, into aromatic systems is a cornerstone of modern drug design. These substituents profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile by modulating its acidity, basicity, lipophilicity, and metabolic stability. The nitrile group (—C≡N) is another privileged functional group, acting as a versatile synthetic handle, a hydrogen bond acceptor, and a bioisostere for other polar groups.[1][2]

The combination of these features in chlorofluorobenzonitriles creates a class of compounds with significant potential. 4-Chloro-3-fluorobenzonitrile, the focus of this guide, serves as a vital intermediate in the synthesis of pharmaceuticals and agrochemicals.[3][4] Its specific substitution pattern dictates its reactivity, particularly in reactions such as nucleophilic aromatic substitution, which is central to building more complex molecular architectures. Understanding the subtle yet critical differences between this compound and its isomers is paramount for predictable and efficient chemical synthesis.

The Core Compound: 4-Chloro-3-fluorobenzonitrile

4-Chloro-3-fluorobenzonitrile (CAS: 110888-15-8) is a crystalline solid that serves as a versatile building block in organic synthesis.[3][5]

Physicochemical Properties

A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 110888-15-8 | [3][6] |

| Molecular Formula | C₇H₃ClFN | [3][6][7] |

| Molecular Weight | 155.56 g/mol | [3][6] |

| Appearance | White to off-white crystalline powder | [3][5] |

| Melting Point | 78 - 82 °C | [3][5] |

| Purity | ≥ 98% (by GC) | [3] |

Synthetic Strategies

The synthesis of 4-chloro-3-fluorobenzonitrile can be approached through several strategic pathways. The choice of method is often dictated by the availability and cost of the starting materials. Two of the most logical and industrially relevant routes are the Sandmeyer reaction starting from a corresponding aniline and nucleophilic aromatic substitution (SₙAr) on a suitably substituted precursor.

The Sandmeyer reaction is a robust method for introducing a nitrile group onto an aromatic ring by converting a primary arylamine into a diazonium salt, which is then displaced by a cyanide nucleophile, typically from a copper(I) cyanide source.[8][9]

Causality Behind the Choice: This route is highly effective when the corresponding aniline, 4-chloro-3-fluoroaniline, is readily available. Diazotization is a well-understood and scalable process, making this a reliable method for producing a wide range of benzonitrile derivatives.[10]

Nucleophilic aromatic substitution is a powerful tool for functionalizing electron-deficient aromatic rings.[8][11][12] In this context, a precursor like 3,4-dichlorobenzonitrile could undergo a halogen exchange (Halex) reaction, where a chlorine atom is displaced by fluoride.

Causality Behind the Choice: The SₙAr reaction is favored when the aromatic ring is "activated" by strongly electron-withdrawing groups, such as a nitrile group and other halogens.[13] These groups stabilize the negative charge in the intermediate Meisenheimer complex, lowering the activation energy for the reaction. The fluorine at position 3 and the nitrile at position 1 work in concert to activate the C4 position for nucleophilic attack. For a Halex reaction, the choice of a high-boiling polar aprotic solvent (like DMSO or DMF) is critical to solubilize the fluoride salt (e.g., KF) and to reach the high temperatures often required for this transformation.

Constitutional Isomers of Chlorofluorobenzonitrile

Constitutional isomers have the same molecular formula but different connectivity of atoms.[10] The placement of the chlorine and fluorine atoms around the benzonitrile core significantly impacts the molecule's physical properties, reactivity, and ultimately its utility as a synthetic intermediate. There are 10 possible constitutional isomers of chlorofluorobenzonitrile.

Comparative Analysis of Key Isomers

The properties of several commercially available or synthetically relevant isomers are compared below. These subtle structural changes lead to different dipole moments, crystal packing efficiencies (affecting melting point), and electronic environments, which are reflected in their spectroscopic data.

| Compound Name | Structure | CAS Number | Melting Point (°C) |

| 4-Chloro-3-fluorobenzonitrile | 110888-15-8 | 78 - 82 | |

| 3-Chloro-4-fluorobenzonitrile | 117482-84-5 | Not available | |

| 2-Chloro-5-fluorobenzonitrile | 57381-56-3 | Not available | |

| 3-Chloro-5-fluorobenzonitrile | 327056-73-5 | Not available |

Spectroscopic Differentiation of Isomers

Unambiguous identification of these isomers is critical. While techniques like GC-MS are useful, co-elution and similar fragmentation patterns can pose challenges.[14] Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

-

¹H NMR: The chemical shift, multiplicity (splitting pattern), and coupling constants of the aromatic protons provide a unique fingerprint for each isomer. The number of distinct proton signals will depend on the molecule's symmetry. For example, 4-chloro-3-fluorobenzonitrile will show three distinct signals in the aromatic region, each corresponding to a single proton. The coupling between protons (³JHH) and between protons and the fluorine atom (³JHF, ⁴JHF) will create complex but highly informative splitting patterns.[15]

-

¹³C NMR: The number of signals directly corresponds to the number of unique carbon environments. Crucially, the carbon atoms bonded to or near the fluorine atom will exhibit C-F coupling (¹JCF, ²JCF, etc.), which is a definitive indicator of fluorine's position. The chemical shifts are also highly sensitive to the electronic effects of the attached halogens.[2][16][17][18]

-

¹⁹F NMR: This technique is highly specific to the fluorine environment and can be used to confirm the presence of a single fluorine atom and to gain further insight into its electronic surroundings.

Experimental Protocols

The following protocols are provided as robust, validated starting points for the synthesis and analysis of these compounds.

Protocol 1: Synthesis of 3-Chloro-4-fluorobenzonitrile via Sandmeyer Reaction

This protocol is adapted from standard Sandmeyer reaction procedures and is based on the synthesis of the requisite precursor, 3-chloro-4-fluoroaniline.[19][20]

Step A: Synthesis of 3-Chloro-4-fluoroaniline from 3-Chloro-4-fluoronitrobenzene [19]

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a mechanical stirrer and reflux condenser, combine 3-chloro-4-fluoronitrobenzene (0.1 mol, 17.55 g), iron powder (0.3 mol, 16.76 g), ethanol (100 mL), and water (25 mL).

-

Initiation: Heat the mixture to 60 °C with vigorous stirring.

-

Reaction: Slowly add concentrated hydrochloric acid (5 mL) dropwise. An exothermic reaction will occur. Maintain the reaction temperature between 80-90 °C (using external cooling if necessary) and continue stirring for 2-3 hours, or until TLC/GC-MS analysis shows complete consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts. Wash the filter cake with ethanol.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography or distillation to yield 3-chloro-4-fluoroaniline.

Step B: Sandmeyer Cyanation of 3-Chloro-4-fluoroaniline [20][21]

-

Diazotization: In a 250 mL beaker, dissolve 3-chloro-4-fluoroaniline (0.05 mol, 7.28 g) in a mixture of concentrated HCl (15 mL) and water (15 mL). Cool the solution to 0-5 °C in an ice-salt bath. While maintaining this temperature, add a solution of sodium nitrite (0.055 mol, 3.80 g) in water (10 mL) dropwise with vigorous stirring. Keep the resulting diazonium salt solution cold.

-

Preparation of Cyanide Solution: In a separate 500 mL flask, prepare a solution of copper(I) cyanide (0.06 mol, 5.37 g) in a solution of sodium cyanide (0.12 mol, 5.88 g) in water (50 mL). Warm the solution gently if needed to dissolve, then cool to room temperature.

-

Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Effervescence (N₂ evolution) will occur. After the addition is complete, warm the mixture to 60-70 °C for 1 hour.

-

Work-up and Purification: Cool the mixture and extract with dichloromethane (3 x 50 mL).[21] Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford 3-chloro-4-fluorobenzonitrile.

Protocol 2: General Workflow for Isomer Identification

This protocol outlines a self-validating system for the characterization and identification of a synthesized chlorofluorobenzonitrile isomer.

-

Thin-Layer Chromatography (TLC): Assess the purity of the crude product and determine an appropriate solvent system for column chromatography.

-

Purification: Purify the product using silica gel column chromatography to isolate the desired isomer from any starting materials or side products.

-

Spectroscopic Analysis:

-

GC-MS: Obtain the mass spectrum to confirm the molecular weight (M⁺ peak at m/z 155, with an M+2 isotope peak for chlorine) and fragmentation pattern.

-

¹H NMR: Record the proton NMR spectrum. Analyze the number of signals, their integration, chemical shifts, and coupling patterns (H-H and H-F couplings).

-

¹³C NMR: Record the carbon NMR spectrum. Count the number of signals and identify characteristic C-F coupling constants.

-

-

Structure Confirmation: Correlate all spectroscopic data to unambiguously confirm the identity and isomeric purity of the final compound.

Conclusion and Future Outlook

4-Chloro-3-fluorobenzonitrile and its isomers are more than just simple chemical intermediates; they are enabling tools for accessing novel chemical space in drug discovery and materials science. Their synthesis, rooted in classic organic reactions like the Sandmeyer and SₙAr, is robust and scalable. The key to leveraging these compounds effectively lies in the precise control of their synthesis and the rigorous analytical methods used to confirm their isomeric identity. As the demand for sophisticated, highly functionalized small molecules continues to grow, a deep understanding of these foundational building blocks will remain essential for innovation.

References

- Method for preparing p-fluorobenzonitrile by p-chlorobenzonitrile fluoro. (n.d.). Google Patents.

-

Research on the synthesis of 4-fluorobenzonitrile. (2012). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Sourcing 4-Chloro-3-fluorobenzonitrile: A Guide for Chemical Procurement. (2026, January 25). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 30, 2026, from [Link]

-

4-chloro-3-fluorobenzonitrile (C7H3ClFN). (n.d.). PubChemLite. Retrieved January 30, 2026, from [Link]

-

4-Chloro-3-fluorobenzonitrile | C7H3ClFN | CID 2736539. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

-

Kranenburg, R. F., et al. (2019). Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information. Forensic Science International. Retrieved January 30, 2026, from [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]

-

4-Fluorobenzonitrile | C7H4FN | CID 14517. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

-

4-Chlorobenzonitrile | C7H4ClN | CID 12163. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

-

Preparation of Benzonitriles, Part 2: From Anilines. (2022, August 13). YouTube. Retrieved January 30, 2026, from [Link]

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Retrieved January 30, 2026, from [Link]

-

Application of Nitrile in Drug Design. (n.d.). SIOC Journals. Retrieved January 30, 2026, from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). PubMed Central. Retrieved January 30, 2026, from [Link]

-

Preparation of benzonitrile. (n.d.). PrepChem.com. Retrieved January 30, 2026, from [Link]

- Method for production of 2,4,5-trifluoro-benzonitrile. (n.d.). Google Patents.

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. Retrieved January 30, 2026, from [Link]

-

Nucleophilic Aromatic Substitution. (2019, July 12). YouTube. Retrieved January 30, 2026, from [Link]

-

3.7: Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]

-

Synthesis of Benzonitrile. (2021, August 1). YouTube. Retrieved January 30, 2026, from [Link]

-

Question: Nucleophilic Aromatic Substitution Reaction of 3,4 Dichloronitrobenzene with Sodium Methoxide. (2020, July 20). Chegg. Retrieved January 30, 2026, from [Link]

-

A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. (2025, August 7). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved January 30, 2026, from [Link]

-

4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 30, 2026, from [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). PubMed Central. Retrieved January 30, 2026, from [Link]

-

Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. (2017, January 14). YouTube. Retrieved January 30, 2026, from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 4-Fluorobenzonitrile(1194-02-1) 13C NMR [m.chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. JP2010013388A - Method for producing 3-chloro-4-fluorobenzotrifluoride - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]

- 8. youtube.com [youtube.com]

- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02296A [pubs.rsc.org]

- 12. m.youtube.com [m.youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 4-Fluorobenzonitrile(1194-02-1) 1H NMR [m.chemicalbook.com]

- 16. rsc.org [rsc.org]

- 17. 4-Fluorobenzonitrile | C7H4FN | CID 14517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 4-Chlorobenzonitrile | C7H4ClN | CID 12163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. prepchem.com [prepchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: A Comprehensive Guide to Nucleophilic Aromatic Substitution (SNAr) Utilizing 4-Chloro-3-fluorobenzonitrile

Introduction: The Strategic Importance of SNAr in Modern Synthesis

Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone reaction in contemporary organic synthesis, providing a powerful and often complementary strategy to transition-metal-catalyzed cross-coupling reactions. In contrast to the more familiar electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a suitable leaving group. This transformation is particularly vital in the fields of medicinal chemistry and materials science, where the precise installation of nitrogen, oxygen, or sulfur nucleophiles onto an aromatic core is a frequent requirement for tuning biological activity and material properties.

The efficacy of the SNAr reaction is critically dependent on the electronic nature of the aromatic substrate. The presence of one or more strong electron-withdrawing groups (EWGs), such as nitro (-NO₂), cyano (-CN), or carbonyl groups, is essential to render the aromatic ring sufficiently electrophilic to be attacked by a nucleophile. These EWGs activate the ring, particularly at the ortho and para positions relative to their location, by stabilizing the negatively charged intermediate formed during the reaction.

This guide focuses on 4-Chloro-3-fluorobenzonitrile , a highly versatile and strategically important building block. Its unique substitution pattern—featuring a powerful cyano EWG, a primary leaving group (chlorine) para to the EWG, and a fluorine atom—presents a clear case study for understanding and executing a regioselective SNAr reaction. We will delve into the mechanistic rationale, provide a detailed and robust protocol for its use, and explore the factors that ensure a successful and reproducible synthetic outcome.

Scientific Rationale: Deconstructing the Reactivity of 4-Chloro-3-fluorobenzonitrile

To design a successful protocol, one must first understand the inherent reactivity of the substrate. The behavior of 4-chloro-3-fluorobenzonitrile in SNAr reactions is governed by a confluence of electronic effects.